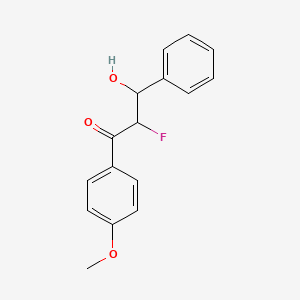
Trimethyl hexadecane-1,2,16-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl hexadecane-1,2,16-tricarboxylate is an organic compound with the molecular formula C19H34O6 It is a tricarboxylate ester, meaning it contains three carboxylate groups (-COO-) attached to a hexadecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hexadecane-1,2,16-tricarboxylate typically involves esterification reactions. One common method is the reaction of hexadecane-1,2,16-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hexadecane-1,2,16-tricarboxylic acid+3CH3OHH2SO4Trimethyl hexadecane-1,2,16-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Trimethyl hexadecane-1,2,16-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Hexadecane-1,2,16-tricarboxylic acid.
Reduction: Hexadecane-1,2,16-triol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Trimethyl hexadecane-1,2,16-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of trimethyl hexadecane-1,2,16-tricarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another tricarboxylate ester with a benzene ring instead of a hexadecane backbone.
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but with different positions of the carboxylate groups on the benzene ring.
Uniqueness
Trimethyl hexadecane-1,2,16-tricarboxylate is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to aromatic tricarboxylates
特性
CAS番号 |
185760-23-0 |
|---|---|
分子式 |
C22H40O6 |
分子量 |
400.5 g/mol |
IUPAC名 |
trimethyl hexadecane-1,2,16-tricarboxylate |
InChI |
InChI=1S/C22H40O6/c1-26-20(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-19(22(25)28-3)18-21(24)27-2/h19H,4-18H2,1-3H3 |
InChIキー |
TVSZEOHBZRENAA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCC(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)




![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
